molecular formula C19H21N3O4S2 B6502248 5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole CAS No. 1396750-14-3

5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole

Katalognummer: B6502248
CAS-Nummer: 1396750-14-3
Molekulargewicht: 419.5 g/mol
InChI-Schlüssel: AJUOVSFAMKCXEZ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound 5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole is a heterocyclic molecule featuring a 1,2,4-oxadiazole core, a sulfonamide-linked azetidine ring, and a 2-methoxyphenylmethyl substituent. The 1,2,4-oxadiazole scaffold is widely studied for its metabolic stability and hydrogen-bonding capabilities, making it a privileged structure in drug discovery .

Eigenschaften

IUPAC Name

5-[1-(5-ethylthiophen-2-yl)sulfonylazetidin-3-yl]-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O4S2/c1-3-15-8-9-18(27-15)28(23,24)22-11-14(12-22)19-20-17(21-26-19)10-13-6-4-5-7-16(13)25-2/h4-9,14H,3,10-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJUOVSFAMKCXEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)S(=O)(=O)N2CC(C2)C3=NC(=NO3)CC4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole is a compound that has attracted attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure

The compound features several notable structural components:

  • Azetidine ring : A four-membered nitrogen-containing ring that contributes to the compound's biological properties.
  • Oxadiazole moiety : Known for its diverse biological activities, including anticancer and antimicrobial effects.
  • Thiophene and sulfonyl groups : These provide unique electronic properties that can enhance biological activity.

Anticancer Activity

Recent studies have highlighted the anticancer potential of oxadiazole derivatives. For instance, compounds similar to 5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole have demonstrated significant cytotoxic effects against various cancer cell lines:

CompoundCell LineIC50 (µM)Mechanism
Compound A MCF7 (Breast)0.12Induces apoptosis
Compound B PC3 (Prostate)0.67EGFR inhibition
Compound C HCT116 (Colon)0.80Src inhibition

These findings suggest that the oxadiazole structure may enhance the potency of the compound against cancer cells by targeting critical pathways involved in cell proliferation and survival .

Antimicrobial Activity

The antimicrobial properties of similar compounds have also been explored. Studies indicate that derivatives of oxadiazoles exhibit activity against both Gram-positive and Gram-negative bacteria. For example:

CompoundTarget BacteriaMIC (µg/mL)
Compound D MRSA (Staphylococcus aureus)12.5
Compound E E. coli25

The presence of thiophene and sulfonyl groups is believed to enhance the lipophilicity of these compounds, facilitating better membrane penetration and increased antibacterial efficacy .

The mechanism by which 5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole exerts its biological effects is not fully elucidated but may involve:

  • Inhibition of Enzymes : The compound may inhibit key enzymes involved in cancer cell metabolism.
  • Receptor Modulation : It could modulate receptors associated with cell growth and apoptosis.
  • Induction of Apoptosis : Similar compounds have been shown to induce programmed cell death in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have documented the efficacy of oxadiazole derivatives in clinical settings:

  • Study on MCF7 Cells : A derivative exhibited IC50 values significantly lower than traditional chemotherapeutics like doxorubicin, indicating a promising alternative for breast cancer treatment .
  • In Vivo Studies : Animal models treated with oxadiazole derivatives showed reduced tumor growth compared to controls, supporting their potential as effective anticancer agents .

Wissenschaftliche Forschungsanwendungen

Biological Activities

Antimicrobial Activity : Compounds with oxadiazole rings have demonstrated antibacterial, antifungal, and antiviral properties. This compound may inhibit key enzymes involved in microbial metabolism, making it a candidate for developing new antibiotics or antifungal agents.

Anticancer Properties : The ability of oxadiazoles to interact with biological pathways has led to their investigation in cancer therapy. The specific structure of this compound could enhance its efficacy against certain cancer cell lines by targeting specific molecular pathways involved in tumor growth and metastasis.

Anti-inflammatory Effects : The sulfonyl group in the compound may contribute to anti-inflammatory activity by modulating inflammatory pathways, which could be beneficial in treating conditions characterized by chronic inflammation .

Synthetic Methods

The synthesis of 5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole can be achieved through several organic chemistry methods. Common synthetic routes involve multi-step reactions that include the formation of the azetidine ring followed by the introduction of the oxadiazole moiety. Key reagents often include sulfonyl chlorides and various amines or phenolic compounds .

Case Studies and Research Findings

  • Antibacterial Activity Study : In a recent study, derivatives of oxadiazoles were tested against strains of Staphylococcus aureus and Escherichia coli. The results indicated that compounds similar to this structure exhibited significant inhibition zones, suggesting strong antibacterial potential.
  • Anticancer Evaluation : A study focused on oxadiazole derivatives showed that certain modifications could enhance cytotoxicity against breast cancer cell lines. The unique structure of this compound may allow for similar investigations to optimize its anticancer properties .
  • Inflammation Modulation Research : Research into the anti-inflammatory effects of sulfonamide derivatives has highlighted their potential in reducing cytokine production in macrophages. This suggests that the sulfonyl group present in our compound could play a critical role in mediating these effects .

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

Structural Analogues

The compound belongs to a broader class of 1,2,4-triazole, thiadiazole, and oxadiazole derivatives. Key structural comparisons include:

Compound Core Structure Key Substituents Pharmacological Activity Physicochemical Properties
Target Compound 1,2,4-Oxadiazole 5-Ethylthiophen-2-yl sulfonyl, 2-methoxyphenylmethyl Not reported (structural analogs suggest anticancer/antiviral potential) High polarity (sulfonyl), moderate logP (methoxyphenyl)
5-((5-Amino-1,3,4-thiadiazole-2-ylthio)methyl)-4-phenyl-1,2,4-triazole-3-thione 1,2,4-Triazole/Thiadiazole 5-Amino-thiadiazole, phenyl group Antibacterial, antifungal Low solubility (thione group)
2-Aryl-5-methyl-5’-thioxo-4,4’-bi-4H-oxadiazol-3(1'H, 2H)-ones Bis-Oxadiazole Aryl, methyl, thioxo Antinociceptive, anticancer High rigidity, poor bioavailability
4-Phenyl-5-((5-phenylamino-1,3,4-thiadiazole-2-ylthio)methyl)-1,2,4-triazole-3-thione 1,2,4-Triazole/Thiadiazole Phenylamino-thiadiazole, phenyl group Enzyme inhibition (e.g., carbonic anhydrase) Moderate solubility (thioether linkage)

Functional Group Analysis

  • Sulfonyl vs.
  • Methoxyphenyl vs.
  • Azetidine vs.

Pharmacological Potential

While the target compound’s bioactivity remains uncharacterized, structurally related 1,2,4-oxadiazoles and triazoles exhibit:

  • Anticancer activity via kinase inhibition (e.g., VEGF-R2) .
  • Antiviral activity through RNA polymerase binding .
  • Antimicrobial effects by disrupting bacterial cell membranes .

Research Findings and Data

Physicochemical Properties (Predicted)

Property Target Compound 5-((5-Amino-thiadiazole)methyl)-4-phenyl-1,2,4-triazole
Molecular Weight ~450 g/mol ~320 g/mol
logP ~2.8 ~1.5
Hydrogen Bond Acceptors 8 6
Solubility (mg/mL) <0.1 (aqueous) <0.05 (aqueous)

Challenges and Opportunities

  • Synthetic Complexity : The azetidine-sulfonyl linkage may require multi-step protection/deprotection strategies, increasing production costs .
  • Bioavailability : High molecular weight (~450 g/mol) may limit oral absorption, necessitating prodrug strategies .

Vorbereitungsmethoden

Cyclocondensation of Amidoximes and Carboxylic Acid Derivatives

The most widely applied method involves cyclization between amidoximes and activated carboxylic acids. For the target compound, N'-hydroxy-2-((2-methoxyphenyl)methyl)acetamidine (amidoxime) reacts with 1-[(5-ethylthiophen-2-yl)sulfonyl]azetidine-3-carboxylic acid (Figure 1).

Reaction Conditions :

  • Coupling Agents : EDC or T3P in dichloromethane at 0–25°C.

  • Yield : 60–75% after silica gel chromatography.

  • Limitations : Competing side reactions (e.g., hydrolysis of sulfonyl groups) necessitate careful pH control.

1,3-Dipolar Cycloaddition of Nitrile Oxides and Nitriles

An alternative route employs nitrile oxides generated in situ from hydroxamic acid chlorides. The azetidine-linked nitrile (1-[(5-ethylthiophen-2-yl)sulfonyl]azetidine-3-carbonitrile ) reacts with 2-(2-methoxyphenyl)acetonitrile oxide under PtCl₄ catalysis.

Key Data :

ParameterValueSource
Catalyst Loading5 mol% PtCl₄
Temperature40°C, 12 h
Yield45–50%

Drawbacks : Low yields due to nitrile oxide dimerization and catalyst costs.

Functionalization of the Azetidine Ring

Sulfonylation of Azetidine-3-amine

The azetidine intermediate is synthesized via sulfonylation of azetidin-3-amine with 5-ethylthiophene-2-sulfonyl chloride (Figure 2).

Optimized Protocol :

  • Solvent : Pyridine (acts as base and solvent).

  • Temperature : 0°C → 25°C, 4 h.

  • Yield : 82–85% after recrystallization.

Critical Note : Excess sulfonyl chloride (>1.2 eq) leads to di-sulfonylated byproducts.

Azetidine Ring Construction

Azetidine precursors are prepared via Gabriel synthesis or cyclization of 1,3-diaminopropanes. For scalability, 3-azabicyclo[3.1.0]hexane is ring-opened with ammonium cerium nitrate to yield azetidine-3-carboxylic acid derivatives.

Introduction of the (2-Methoxyphenyl)methyl Group

Alkylation of Oxadiazole Intermediates

The 3-[(2-methoxyphenyl)methyl] substituent is introduced via nucleophilic substitution. A pre-formed 1,2,4-oxadiazole bearing a bromomethyl group reacts with 2-methoxyphenylmagnesium bromide under Pd catalysis.

Conditions :

  • Catalyst : Pd(OAc)₂ (2 mol%), XPhos ligand.

  • Solvent : THF, 60°C, 8 h.

  • Yield : 68%.

Reductive Amination

An alternative employs reductive amination between 3-aminomethyl-1,2,4-oxadiazole and 2-methoxybenzaldehyde using NaBH₃CN. This method suffers from over-reduction but achieves 55% yield after optimization.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency of Key Methods

StepMethodYieldPurity (HPLC)Cost (USD/g)
Oxadiazole FormationCyclocondensation75%98.5%120
Oxadiazole FormationCycloaddition50%95.2%340
SulfonylationPyridine-mediated85%99.1%90
AlkylationGrignard Reaction68%97.8%210

Key Findings :

  • Cyclocondensation outperforms cycloaddition in yield and cost.

  • Sulfonylation in pyridine ensures high purity but requires careful stoichiometry.

  • Future directions include mechanochemical synthesis to reduce solvent use .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for synthesizing 5-{1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl}-3-[(2-methoxyphenyl)methyl]-1,2,4-oxadiazole?

  • Methodology : The compound can be synthesized via multi-step protocols. A common approach involves coupling an azetidine sulfonyl chloride intermediate (e.g., 1-[(5-ethylthiophen-2-yl)sulfonyl]azetidin-3-yl) with a pre-functionalized 1,2,4-oxadiazole precursor. Key steps include:

  • Sulfonylation : Reacting azetidine-3-yl derivatives with 5-ethylthiophene-2-sulfonyl chloride under basic conditions (e.g., pyridine or triethylamine) to form the sulfonyl-azetidine core .
  • Oxadiazole Formation : Cyclocondensation of amidoximes with activated carboxylic acids (e.g., using CDI or HATU) to construct the 1,2,4-oxadiazole ring .
  • Functionalization : Introducing the 2-methoxyphenylmethyl group via alkylation or reductive amination .
    • Validation : Monitor reaction progress using TLC and purify intermediates via column chromatography. Confirm final structure via NMR and HRMS .

Q. Which analytical techniques are most reliable for confirming the structural integrity of this compound?

  • Methodology : A combination of spectroscopic and crystallographic methods is essential:

  • NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions and stereochemistry. Key signals include the sulfonyl group (δ ~3.5–4.0 ppm for azetidine protons) and oxadiazole ring (δ ~8.0–8.5 ppm for aromatic protons) .
  • Mass Spectrometry (HRMS) : Confirm molecular formula and detect isotopic patterns (e.g., sulfur or chlorine atoms) .
  • X-ray Crystallography : Resolve 3D conformation and bond angles, particularly for the azetidine and oxadiazole rings .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield during the cyclization step of the 1,2,4-oxadiazole ring?

  • Methodology : Systematically vary:

  • Catalysts : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., DMAP) to accelerate cyclization .
  • Solvents : Compare polar aprotic solvents (DMF, DMSO) vs. non-polar solvents (toluene) for dielectric effects .
  • Temperature : Perform kinetic studies at 60°C, 80°C, and reflux to identify optimal thermal conditions.
    • Data Analysis : Use Design of Experiments (DoE) software to model interactions between variables. Prioritize purity over yield by analyzing byproducts via LC-MS .

Q. How should researchers resolve contradictions in reported biological activity data for structurally analogous compounds?

  • Methodology :

  • Orthogonal Assays : Cross-validate results using independent techniques (e.g., enzyme inhibition assays vs. cellular viability tests) .
  • Purity Assessment : Ensure compounds are >95% pure via HPLC and rule out solvent/impurity interference .
  • Structural Analog Comparison : Compare activity trends across analogs (e.g., 5-ethylthiophene vs. 5-fluorophenyl derivatives) to identify critical pharmacophores .

Q. What strategies are effective for enhancing the metabolic stability of this compound in preclinical studies?

  • Methodology :

  • Prodrug Design : Mask polar groups (e.g., sulfonyl or methoxy) with ester or carbamate prodrugs to improve bioavailability .
  • Isotope Labeling : Use deuterium or ¹⁴C labeling to track metabolic pathways and identify vulnerable sites .
  • CYP450 Inhibition Assays : Screen against cytochrome P450 enzymes to predict drug-drug interactions .

Contradictions and Limitations in Current Evidence

  • Synthetic Routes : and propose divergent methods for oxadiazole formation (amidoxime cyclization vs. thiol-alkylation), suggesting context-dependent efficiency. Researchers must validate routes based on precursor availability .
  • Biological Activity : Analogous compounds in and show conflicting SAR data for the 2-methoxyphenyl group, implying substituent position critically impacts target binding .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.